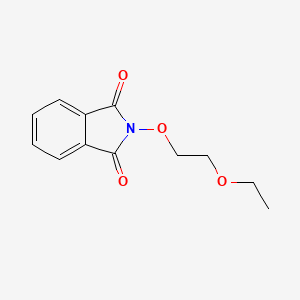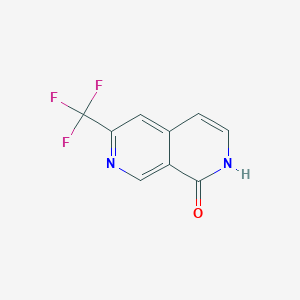
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable component in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale photoredox catalysis, utilizing efficient and selective introduction of the trifluoromethyl group into the naphthyridine skeleton. The operational simplicity and room temperature conditions make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Its stability and selectivity make it a potential candidate for drug development and pharmaceutical research.
Industry: The compound’s properties are leveraged in the development of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity and selectivity, allowing it to effectively interact with specific enzymes or receptors. The pathways involved may include single-electron-transfer processes facilitated by photoredox catalysis .
Comparison with Similar Compounds
- Trifluoromethane
- 1,1,1-Trifluoroethane
- Hexafluoroacetone
Comparison: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is unique due to its naphthyridine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to simpler trifluoromethyl-containing compounds .
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-5-1-2-13-8(15)6(5)4-14-7/h1-4H,(H,13,15) |
InChI Key |
UPKWKTKHERJATG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=CN=C(C=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


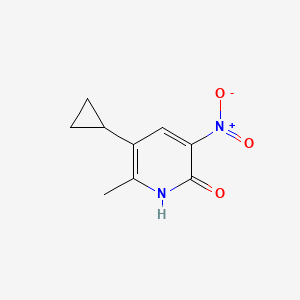
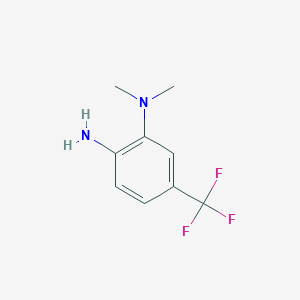
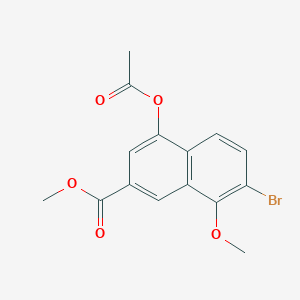
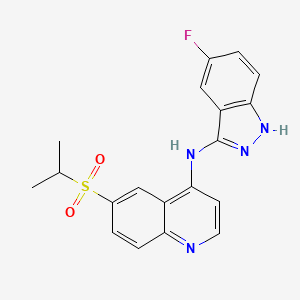

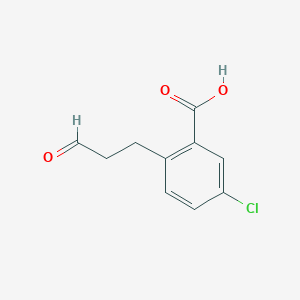
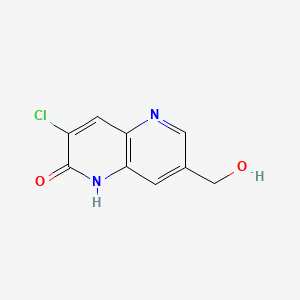
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
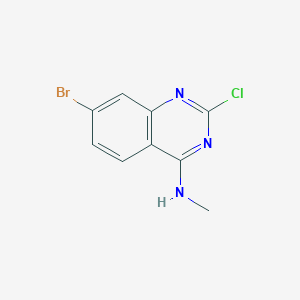
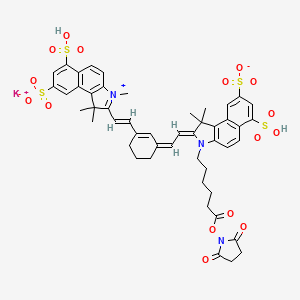

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
